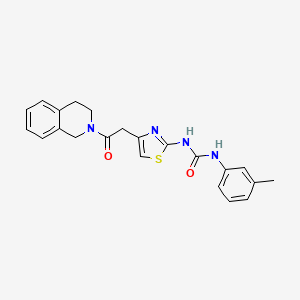

1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea

Beschreibung

The compound 1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea is a urea derivative featuring a thiazole core linked to a 3,4-dihydroisoquinolinyl group via a ketone-containing ethyl chain and a meta-tolyl urea moiety. The dihydroisoquinolinyl group may enhance target binding through hydrophobic interactions or π-π stacking, while the thiazole ring and urea linkage are common in medicinal chemistry for modulating solubility and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name |

1-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15-5-4-8-18(11-15)23-21(28)25-22-24-19(14-29-22)12-20(27)26-10-9-16-6-2-3-7-17(16)13-26/h2-8,11,14H,9-10,12-13H2,1H3,(H2,23,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOCQKZZTOOAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea involves several key steps, typically starting with the preparation of individual building blocks followed by their systematic assembly:

Synthesis of 3,4-Dihydroisoquinoline: This involves the Pictet-Spengler reaction between an aromatic aldehyde and an amine to form the dihydroisoquinoline core.

Formation of the Thiazole Ring: Utilizing a Hantzsch thiazole synthesis, the thiazole ring is prepared from α-haloketones and thiourea.

Coupling Reactions: The final step includes coupling the thiazole ring with the dihydroisoquinoline moiety and further linking it to the m-tolyl urea structure using carbodiimide-mediated reactions under controlled conditions.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for efficiency and yield:

Scalable Reaction Conditions: Using high-throughput reactors for Pictet-Spengler and Hantzsch reactions to ensure consistent product formation.

Purification Techniques: Employing large-scale chromatographic methods or crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: The compound undergoes several chemical reactions that are valuable for structural modifications and functional analysis:

Oxidation: Conversion of dihydroisoquinoline to isoquinoline under mild oxidizing conditions.

Reduction: Reduction of thiazole rings can yield dihydrothiazole derivatives.

Substitution Reactions: Functional group substitutions on the aromatic rings using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.

Substituting Agents: Halogens, alkylating agents, or acylating agents under respective conditions.

Major Products: These reactions can yield various derivatives, including isoquinoline analogs, dihydrothiazole compounds, and substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules through further functionalization and modification.

Biology: In biological research, the compound is studied for its interactions with cellular receptors and enzymes, potentially revealing new pathways for therapeutic interventions.

Medicine: Pharmacologically, it is investigated for its potential as an antineoplastic agent, leveraging its ability to interfere with cellular growth mechanisms.

Industry: Industrial applications include its use in the synthesis of specialty chemicals and as a template for designing new materials with specific properties.

Wirkmechanismus

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors:

Molecular Targets: It may inhibit key enzymes involved in metabolic pathways or bind to receptor sites, modulating biological responses.

Pathways Involved: By affecting signal transduction pathways, it can alter cellular processes such as proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The compound shares structural motifs with several urea derivatives documented in the literature. Key comparisons include:

Key Observations :

- The target compound’s dihydroisoquinolinyl group distinguishes it from TTU9, which substitutes a thiophene ring. This difference may influence electronic properties and target selectivity .

- Compared to 1f and 3d, which carry benzylidene hydrazine and coumarin moieties, the target compound’s dihydroisoquinoline system could offer unique steric or electronic interactions in biological systems .

- Yields for analogous urea derivatives typically range between 70–80%, suggesting feasible synthetic scalability for the target compound .

Computational Docking Insights

For instance, analogues with rigid aromatic systems (e.g., coumarin in 3d) achieved high docking accuracy (<1 Å RMSD), suggesting the target compound’s dihydroisoquinolinyl-thiazole core could similarly stabilize binding poses in therapeutic targets like kinases or tubulin .

Biologische Aktivität

The compound 1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea is a synthetic derivative that incorporates a dihydroisoquinoline moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates a complex arrangement that may contribute to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the dihydroisoquinoline structure. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxic effects and demonstrated promising results against several cancer types.

- Case Study : In vitro tests showed that the compound inhibited the growth of A549 lung cancer cells with an IC50 value in the low micromolar range, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.2 |

| MCF-7 (Breast) | 6.8 |

| HeLa (Cervical) | 7.5 |

These results suggest that further investigation into the mechanisms underlying this activity could yield valuable insights for cancer therapy development.

Neuroprotective Effects

The dihydroisoquinoline derivatives are also being studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.

- Mechanism of Action : The compound may exert neuroprotective effects by modulating dopamine receptors and reducing oxidative stress in neuronal cells. This is particularly relevant given the structural similarities to known neuroprotective agents.

Antimicrobial Activity

The thiazole moiety in the compound has been linked to antimicrobial properties. Studies indicate that compounds containing thiazole rings exhibit activity against various bacterial strains.

- Case Study : The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

These findings support the potential use of this compound as an antimicrobial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of the compound is crucial for its development as a therapeutic agent. Preliminary studies indicate:

- Absorption : The compound exhibits moderate solubility, which may affect its bioavailability.

- Metabolism : Initial metabolic profiling suggests that it undergoes phase I metabolism primarily via cytochrome P450 enzymes.

- Toxicity : Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further studies are necessary to evaluate long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.